molecular formula C20H15FN4S2 B14968235 2-(4-Fluorophenyl)-4-methyl-5-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)thiazole

2-(4-Fluorophenyl)-4-methyl-5-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)thiazole

Cat. No.: B14968235
M. Wt: 394.5 g/mol
InChI Key: WKHVMAALZBCPKU-UHFFFAOYSA-N
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Description

3-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-3-YL)METHYL]SULFANYL}PYRIDAZINE is a complex organic compound that features a thiazole ring, a pyridazine ring, and a pyridine ring. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science. The thiazole ring, in particular, is known for its biological activity and is found in many pharmacologically active compounds .

Preparation Methods

The synthesis of 3-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-3-YL)METHYL]SULFANYL}PYRIDAZINE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the pyridazine and pyridine rings. Common reagents used in these reactions include sulfur, nitrogen sources, and various organic solvents. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitutions can occur at different positions on the rings.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

3-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-3-YL)METHYL]SULFANYL}PYRIDAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity. The pyridazine and pyridine rings can bind to receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives, such as sulfathiazole and ritonavir. Compared to these compounds, 3-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-3-YL)METHYL]SULFANYL}PYRIDAZINE has unique structural features that may confer different biological activities and chemical properties. For example, the presence of the fluorophenyl group can enhance its binding affinity to certain molecular targets .

Properties

Molecular Formula

C20H15FN4S2

Molecular Weight

394.5 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-methyl-5-[6-(pyridin-3-ylmethylsulfanyl)pyridazin-3-yl]-1,3-thiazole

InChI

InChI=1S/C20H15FN4S2/c1-13-19(27-20(23-13)15-4-6-16(21)7-5-15)17-8-9-18(25-24-17)26-12-14-3-2-10-22-11-14/h2-11H,12H2,1H3

InChI Key

WKHVMAALZBCPKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC4=CN=CC=C4

Origin of Product

United States

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